MFCD18317990
Description
Based on analogous compounds in the evidence (e.g., boronic acids, heterocyclic triazines, and benzimidazoles), it can be inferred that MFCD18317990 likely belongs to a class of organohalides or heterocyclic aromatic compounds. Such compounds are often used in pharmaceuticals, agrochemicals, or materials science due to their reactive functional groups and structural versatility .
While exact parameters (e.g., molecular formula, CAS number) are unavailable, compounds with similar MDL identifiers in the evidence share characteristics such as:
Properties
IUPAC Name |
2-chloro-5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3/c1-19-11-3-2-7(5-10(11)14)8-4-9(13(17)18)12(15)16-6-8/h2-6H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDOBZWSIOTVBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687937 | |
| Record name | 2-Chloro-5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261911-54-9 | |
| Record name | 2-Chloro-5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD18317990” involves multiple steps, each requiring precise conditions to ensure the desired product. The synthetic routes typically include:
Initial Reactant Preparation: The starting materials are carefully selected and purified.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often requiring catalysts to facilitate the process.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for commercial use.
Chemical Reactions Analysis
Types of Reactions
“MFCD18317990” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert “this compound” into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving “this compound” often require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms, while reduction can produce different reduced derivatives.
Scientific Research Applications
“MFCD18317990” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: “this compound” is utilized in the production of various industrial products, including pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism by which “MFCD18317990” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Molecular Weight : this compound likely falls within the 180–200 g/mol range, similar to CAS 918538-05-3. Lower molecular weights enhance solubility and diffusion rates compared to heavier analogs like CAS 1046861-20-4 .
- Lipophilicity : Log S values (≈-3.0) suggest moderate hydrophobicity, comparable to boronic acid derivatives (CAS 1046861-20-4), which may limit aqueous solubility but improve cell membrane penetration .
Key Observations :
- Catalyst Efficiency : Palladium catalysts (inferred for this compound) offer high specificity but may incur higher costs compared to catalyst-free methods (CAS 1533-03-5) .
- Reaction Speed : Shorter reaction times (1.3 hours for CAS 18653-75-3) suggest opportunities for process intensification in this compound’s production .
Research Findings and Contradictions
Structural Similarity vs. Bioactivity : While CAS 918538-05-3 and CAS 1761-61-1 share similar molecular weights, the latter’s benzimidazole core exhibits higher GI absorption, highlighting the impact of ring structure on pharmacokinetics .
Solubility Trade-offs : Boronic acids (CAS 1046861-20-4) show superior solubility (0.24 mg/mL) compared to chlorinated triazines (CAS 918538-05-3), but their larger size may hinder BBB penetration .
Synthesis Scalability : High-yield methods (e.g., 98% for CAS 1533-03-5) conflict with the lower yields of palladium-catalyzed reactions, underscoring a need for cost-benefit analysis in industrial production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
